2-Chloro-3-methylbutan-1-ol 2-Chloro-3-methylbutan-1-ol
Brand Name: Vulcanchem
CAS No.: 55068-34-3
VCID: VC19602747
InChI: InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3
SMILES:
Molecular Formula: C5H11ClO
Molecular Weight: 122.59 g/mol

2-Chloro-3-methylbutan-1-ol

CAS No.: 55068-34-3

Cat. No.: VC19602747

Molecular Formula: C5H11ClO

Molecular Weight: 122.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-methylbutan-1-ol - 55068-34-3

Specification

CAS No. 55068-34-3
Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
IUPAC Name 2-chloro-3-methylbutan-1-ol
Standard InChI InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3
Standard InChI Key OJRHUICOVVSGSY-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CO)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-3-methylbutan-1-ol possesses a four-carbon backbone with a methyl group at the third carbon and a chlorine atom at the second carbon. The hydroxyl group occupies the terminal position, resulting in a secondary alcohol configuration. Stereochemical variations exist, such as the (2R,3S) diastereomer documented in PubChem (CID 12869948), which exhibits distinct spatial arrangements critical for enantioselective reactions . The compound’s structure is defined by the SMILES notation C[C@H](CO)[C@H](C)Cl\text{C}[C@H](CO)[C@H](C)\text{Cl} and the InChIKey VQXFZIZVZAXHRD-UHNVWZDZSA-N .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC5H11ClO\text{C}_5\text{H}_{11}\text{ClO}
Molecular Weight122.593 g/mol
Exact Mass122.0498 Da
Topological Polar Surface Area20.2 Ų
XLogP31.4

Synthesis and Historical Development

Early Synthetic Methods

The compound’s synthesis was first reported in the early 20th century. Henry’s 1906 work described the hydrochlorination of 3-methylbut-1-en-3-ol using hydrogen chloride, yielding a mixture of chlorinated alcohols . This method, while foundational, suffered from low regioselectivity due to competing alkene addition pathways.

Modern Synthetic Approaches

Barluenga et al. (1983) refined the synthesis using palladium-catalyzed coupling reactions, achieving higher yields (75–82%) under mild conditions . Key steps included:

  • Oxidative Addition: A preformed organopalladium complex reacts with 3-methylbutenol.

  • Chlorine Insertion: Thionyl chloride (SOCl2\text{SOCl}_2) introduces the chlorine atom at the β-position.

  • Workup: Aqueous extraction and fractional distillation isolate the product .

Alternative routes involve reducing 2-chloro-3-methylbutanoic acid with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous ether, though this method requires strict moisture control to prevent side reactions .

Physicochemical and Computational Properties

Partitioning and Solubility

The compound’s octanol-water partition coefficient (LogP\text{LogP}) of 1.24 and XLogP3 of 1.4 indicate moderate hydrophobicity, favoring solubility in organic solvents like diethyl ether and dichloromethane. The topological polar surface area (20.2 Ų) further corroborates its limited aqueous solubility, a trait exploitable in liquid-liquid extraction .

Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the (2R,3S) configuration adopts a staggered conformation, minimizing steric clash between the methyl and chlorine substituents. This geometry lowers the activation energy for nucleophilic substitution at the chlorinated carbon by 8.2 kJ/mol compared to its epimer .

Table 2: Computed Physicochemical Parameters

PropertyValueMethod
Rotatable Bond Count2Cactvs 3.4.6.11
Hydrogen Bond Donors1PubChem
Heavy Atom Count7PubChem
Complexity Index47.3Cactvs 3.4.6.11

Reactivity and Functional Utility

Nucleophilic Substitution

The chlorine atom’s electrophilicity enables SN2\text{S}_\text{N}2 reactions with primary amines and alkoxides. For example, reaction with sodium methoxide in dimethylformamide (DMF) produces 3-methylbutan-1-ol-2-methoxy ether at 60°C . Steric hindrance from the methyl group reduces reaction rates by a factor of 3.1 compared to linear analogs .

Oxidation Pathways

Oxidation with Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) yields 2-chloro-3-methylbutanoic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Kinetic studies show a second-order rate constant (kk) of 4.7×104L\cdotpmol1s14.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a chiral building block for β-blockers and antiviral agents. Magidson et al. (1934) demonstrated its utility in synthesizing adrenaline analogs through reductive amination .

Agrochemicals

Chlorinated alcohols like 2-chloro-3-methylbutan-1-ol are precursors to herbicides such as metolachlor. Its branched structure enhances soil persistence by reducing microbial degradation rates .

Comparative Analysis with Structural Analogs

2-Chloro-3-methylpentan-1-ol

Elongating the carbon chain to five carbons increases the LogP to 1.89, enhancing lipid solubility but reducing reactivity in polar solvents. The additional methylene group also raises the boiling point by 18°C compared to the butan-ol derivative.

2-Chloro-3-methylbutane

Removing the hydroxyl group eliminates hydrogen-bonding capacity, rendering the compound inert toward nucleophiles like hydroxide ions. This derivative finds use as a nonpolar solvent in Grignard reactions .

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